

# Commercial Suppliers and Technical Guide for Fmoc-Asu(OAll)-OH

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Fmoc-Asu(OAll)-OH

Cat. No.: B15598708

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For researchers, scientists, and professionals engaged in drug development and peptide chemistry, the availability and technical specifications of specialized amino acid derivatives are of paramount importance. This guide provides an in-depth overview of the commercial suppliers of N- $\alpha$ -Fmoc-L- $\alpha$ -aminosuberic acid  $\delta$ -allyl ester (**Fmoc-Asu(OAll)-OH**), a key building block in solid-phase peptide synthesis (SPPS), particularly for the construction of modified and constrained peptides.

## Introduction to Fmoc-Asu(OAll)-OH

**Fmoc-Asu(OAll)-OH** is a derivative of aminosuberic acid, an eight-carbon dicarboxylic amino acid. The fluorenylmethyloxycarbonyl (Fmoc) group on the alpha-amine provides temporary protection, which is readily cleaved under basic conditions (e.g., with piperidine) during standard SPPS cycles. The orthogonal allyl (All) protecting group on the side-chain carboxyl group offers a distinct advantage. It is stable to the basic conditions used for Fmoc removal and the acidic conditions often used for final cleavage from the resin. The allyl group can be selectively removed using palladium(0) catalysis, enabling site-specific modification of the peptide chain while it is still attached to the solid support.

## Commercial Availability

Several chemical suppliers offer **Fmoc-Asu(OAll)-OH** for research purposes. The following table summarizes the key technical data for this compound from various vendors.

Supplier	Catalog Number	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity
MedChemExpress	HY-W419989	167368-90-3	C <sub>26</sub> H <sub>29</sub> NO <sub>6</sub>	451.51	Not specified
CsBioChina	231115	N/A	N/A	N/A	≥95.00% (HPLC/UPLC)
Biosynth	FF159439	167368-90-3	C <sub>26</sub> H <sub>29</sub> NO <sub>4</sub>	419.51 (Note: Likely a typo on the website, C <sub>26</sub> H <sub>29</sub> NO <sub>6</sub> is 451.51)	Not specified
Ambeed	167368-90-3	167368-90-3	C <sub>26</sub> H <sub>29</sub> NO <sub>6</sub>	451.51	Not specified
ChemSrc	(Marketplace)	218457-76-2 (for Fmoc-Asu-OH)	(Varies)	(Varies)	(Varies)

Note: Data is subject to change and should be verified with the respective supplier. Purity and other analytical data are often available upon request from the supplier's technical service department.

## Experimental Protocols

The use of **Fmoc-Asu(OAll)-OH** in SPPS follows standard procedures for Fmoc-based synthesis, with an additional step for the selective deprotection of the allyl group if side-chain modification is desired.

## Standard Coupling of Fmoc-Asu(OAll)-OH

This protocol assumes a standard Fmoc-SPPS workflow on a solid support (e.g., Rink Amide resin).

- **Resin Swelling:** Swell the resin in an appropriate solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), for 30-60 minutes.
- **Fmoc Deprotection:** Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminal amino acid of the growing peptide chain. Repeat this step once.
- **Washing:** Wash the resin thoroughly with DMF to remove residual piperidine and the Fmoc-dibenzofulvene adduct.
- **Amino Acid Activation:** In a separate vessel, dissolve **Fmoc-Asu(OAll)-OH** (3-5 equivalents relative to the resin loading) in DMF. Add a coupling reagent, such as HATU (3-5 eq.) or HBTU/HOBt (3-5 eq. each), and a base, typically diisopropylethylamine (DIEA) (6-10 eq.). Allow the activation to proceed for 1-2 minutes.
- **Coupling:** Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
- **Washing:** Wash the resin with DMF, followed by DCM, and then DMF again to remove excess reagents and byproducts.
- **Capping (Optional):** To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and a base (e.g., pyridine or DIEA) in DMF.
- **Repeat:** Return to step 2 to continue the elongation of the peptide chain.

## Selective Deprotection of the Allyl (OAll) Group

This procedure is performed on the resin-bound peptide after the desired sequence has been assembled.

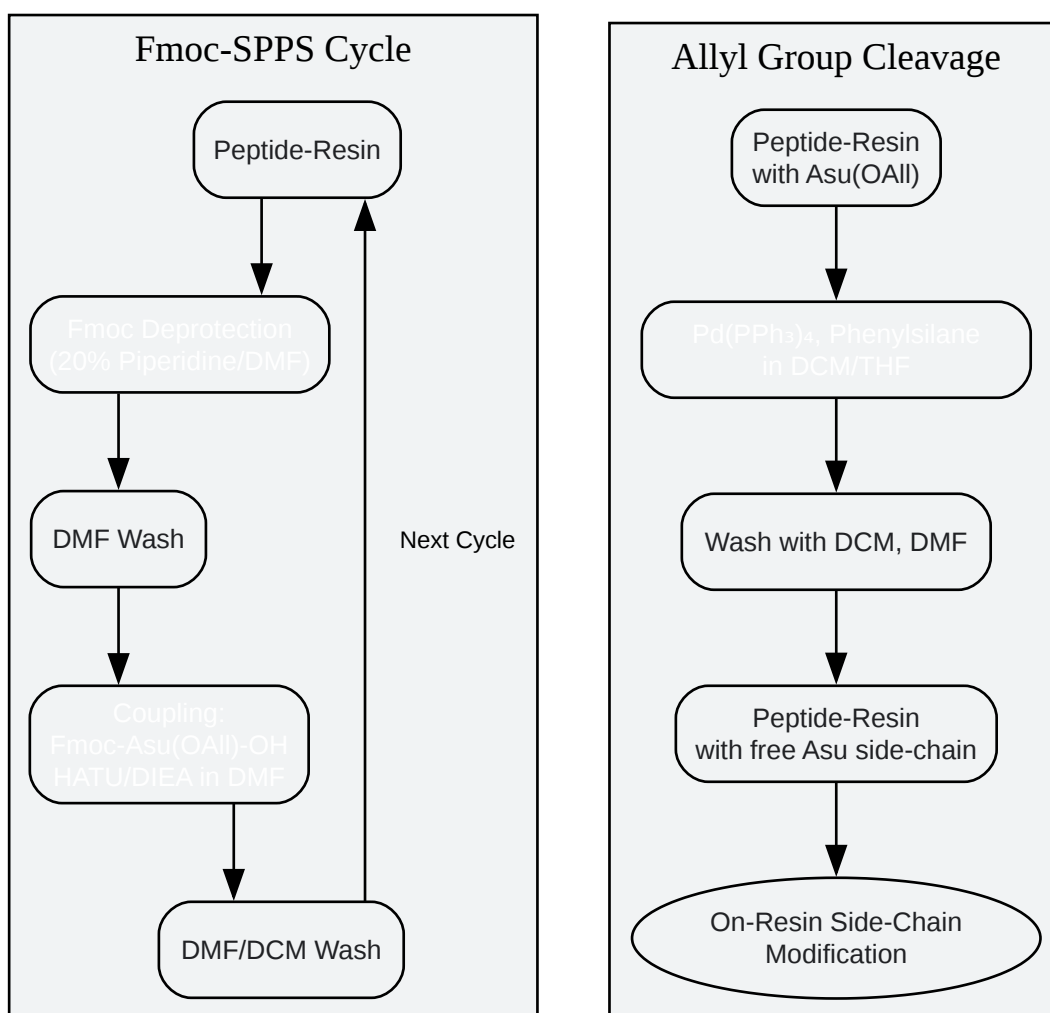
- **Resin Preparation:** After the final Fmoc deprotection and washing, swell the peptide-resin in an inert solvent such as DCM or tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
- **Catalyst and Scavenger Preparation:** In a separate, flame-dried flask under an inert atmosphere, prepare a solution containing a palladium(0) catalyst, such as

tetrakis(triphenylphosphine)palladium(0) ( $\text{Pd(PPh}_3)_4$ ) (0.1-0.3 equivalents relative to the peptide-resin). Add a scavenger, such as phenylsilane ( $\text{PhSiH}_3$ ) or morpholine (10-20 equivalents), to the solvent.

- **Deprotection Reaction:** Add the catalyst/scavenger solution to the resin suspension. Agitate the mixture at room temperature for 1-3 hours, shielded from light.
- **Monitoring:** The progress of the reaction can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC and mass spectrometry.
- **Washing:** Once the deprotection is complete, thoroughly wash the resin with the reaction solvent (e.g., THF or DCM), followed by DMF, and then DCM again to remove the palladium catalyst and scavenger byproducts.
- **Further Modification:** The newly deprotected carboxylic acid side-chain is now available for further modification, such as lactamization or conjugation with another molecule.

## Visualizing the Workflow

The following diagrams illustrate the key processes involved in the utilization of **Fmoc-Asu(OAll)-OH** in peptide synthesis.



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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)